sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide
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Overview
Description
Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide is a complex organometallic compound It features a chromium ion coordinated with a sodium ion and a large organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide typically involves the following steps:
Formation of the Organic Ligand: The organic ligand, 3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate, is synthesized through a series of organic reactions, including diazotization and azo coupling.
Coordination with Chromium: The organic ligand is then reacted with a chromium(III) salt, such as chromium(III) chloride, under controlled conditions to form the chromium complex.
Addition of Sodium Hydroxide: Sodium hydroxide is added to the reaction mixture to neutralize the solution and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:
Bulk Synthesis of Organic Ligand: Large quantities of the organic ligand are synthesized in batch reactors.
Chromium Coordination: The ligand is then coordinated with chromium in a continuous flow reactor to ensure efficient mixing and reaction.
Final Processing: The addition of sodium hydroxide and subsequent purification steps, such as filtration and crystallization, are carried out to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the chromium(III) center to lower oxidation states, such as chromium(II).
Substitution: The organic ligand can undergo substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Higher oxidation states of chromium complexes.
Reduction Products: Lower oxidation states of chromium complexes.
Substitution Products: Modified organic ligands with different functional groups.
Scientific Research Applications
Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and coatings.
Mechanism of Action
The mechanism of action of sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide involves its interaction with molecular targets through coordination chemistry. The chromium center can form coordination bonds with various substrates, facilitating catalytic reactions. The organic ligand can also interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium;chromium(3+);4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide .
- Sodium;chromium(3+);5-(dioxidoamino)-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate .
Uniqueness
Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide is unique due to its specific organic ligand structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H11CrN5NaO8S |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |
InChI |
InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |
InChI Key |
PKKMPNLKTQQJEF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Origin of Product |
United States |
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